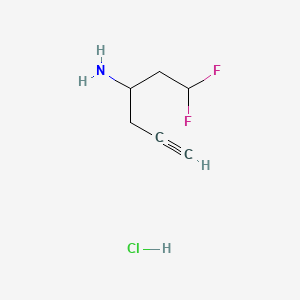
1,1-Difluorohex-5-yn-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluorohex-5-yn-3-amine hydrochloride is an organic compound with the molecular formula C6H10ClF2N It is a derivative of hex-5-yn-3-amine, where two hydrogen atoms are replaced by fluorine atoms at the first carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluorohex-5-yn-3-amine hydrochloride typically involves the fluorination of hex-5-yn-3-amine. One common method is the reaction of hex-5-yn-3-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluorohex-5-yn-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation can yield products like difluorohex-5-yn-3-one.
Reduction: Reduction can produce hex-5-yn-3-amine or hexane derivatives.
Substitution: Substitution reactions can result in compounds like azidohex-5-yn-3-amine or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Difluorohex-5-yn-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the design of enzyme inhibitors.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1-Difluorohex-5-yn-3-amine hydrochloride involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound can also participate in hydrogen bonding and van der Waals interactions, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluorohex-5-yn-3-amine hydrochloride: Similar in structure but with three fluorine atoms instead of two.
Hex-5-yn-3-amine: The non-fluorinated parent compound.
1,1-Difluorohexane: A fully saturated analog without the triple bond.
Uniqueness
1,1-Difluorohex-5-yn-3-amine hydrochloride is unique due to the presence of both fluorine atoms and a triple bond in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C6H10ClF2N |
|---|---|
Molekulargewicht |
169.60 g/mol |
IUPAC-Name |
1,1-difluorohex-5-yn-3-amine;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c1-2-3-5(9)4-6(7)8;/h1,5-6H,3-4,9H2;1H |
InChI-Schlüssel |
TZKIHZUPJKPWDO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(CC(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


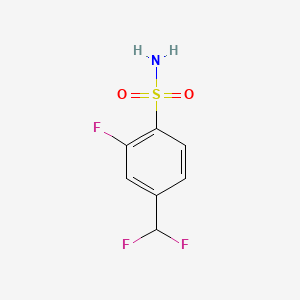
![8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13472606.png)

![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)
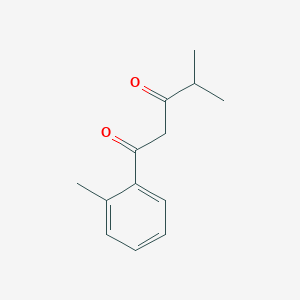
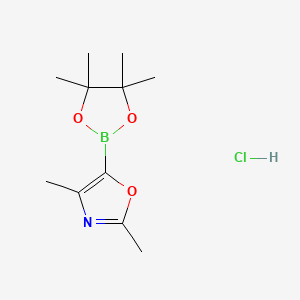

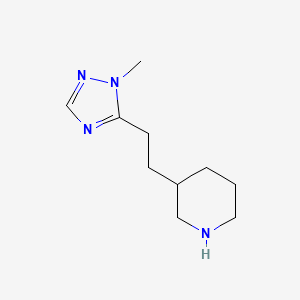


![6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride](/img/structure/B13472658.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13472661.png)
amine hydrochloride](/img/structure/B13472665.png)
![Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472667.png)
